(Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-3-9-20-18(23)16(11-19)10-14-12-21-17(22-13-14)15-7-5-4-6-8-15/h4-8,10,12-13H,2-3,9H2,1H3,(H,20,23)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOGPSKAPGZZQZ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CN=C(N=C1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CN=C(N=C1)C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : 298.34 g/mol
Structural Characteristics
The compound features a cyano group and a pyrimidine ring, which are critical for its biological activity. The presence of the butyl group enhances lipophilicity, potentially aiding in cellular permeability.
Research indicates that compounds similar to (Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
A study on related pyrimidine derivatives demonstrated that modifications on the phenyl and pyrimidine rings significantly influence potency against CDK targets. For instance, substituents that enhance hydrogen bonding or steric interactions at specific positions on the pyrimidine core were found to increase inhibitory activity .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC values were reported in the nanomolar range, indicating potent anti-proliferative effects .
| Cell Line | IC (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| HCT116 (Colon Cancer) | 10 |
Case Studies
- Case Study on CDK Inhibition : A study investigated a series of pyrimidine derivatives, including those similar to This compound , focusing on their ability to inhibit CDK9. The results showed that these compounds effectively reduced RNA polymerase II transcription, leading to apoptosis in cancer cells .
- Synergistic Effects with Other Agents : Another research highlighted the potential of this compound when used in combination with other chemotherapeutic agents, demonstrating enhanced efficacy compared to single-agent treatments .
Toxicology and Safety Profile
Preliminary toxicological assessments suggest that while the compound exhibits significant anti-cancer properties, it also displays some cytotoxic effects on normal cells at higher concentrations. Further studies are needed to elucidate its safety profile and therapeutic window.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on backbone modifications, substituent variations, and reported biological or physicochemical properties. Below is a detailed analysis:
Structural Analogues from Chromone and Diazaphosphinane Derivatives
describes compounds 1–4, which share the 2-cyano-propenamide core but differ in substituents:
- Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide. The chromone moiety introduces a planar, oxygen-rich aromatic system, contrasting with the phenylpyrimidinyl group in the target compound. Chromones are known for antioxidant and anti-inflammatory properties, but the pyrimidine ring in the target may enhance π-π stacking interactions, improving binding to biological targets .
- Compounds 2–4: Incorporate sulfur-containing diazaphosphinane rings. In contrast, the N-butyl chain in the target compound likely enhances lipophilicity, favoring membrane permeability .
Table 1: Comparison of Substituent Effects
Enamide Derivatives with Bioactivity
highlights 2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide, a compound synthesized via condensation reactions. Key differences include:
- Substituents: Methyl-sulfanyl and phenylamino groups replace the phenylpyrimidinyl and N-butyl groups.
- Activity: Derivatives in this class (e.g., compounds 102–104) demonstrated notable antimicrobial activity, suggesting that the target compound’s pyrimidine ring and alkyl chain might modulate specificity or potency .
Electronic Effects :
- Methyl-sulfanyl groups in ’s analogs may increase nucleophilicity, affecting reactivity in biological systems .
Physicochemical and Crystallographic Considerations
- Solubility : The N-butyl chain in the target compound likely improves lipid solubility compared to polar chromone or sulfur-containing analogs, impacting bioavailability.
- Crystallography : SHELX software (e.g., SHELXL) is routinely used to resolve such structures, as seen in small-molecule refinement workflows . The Z-configuration’s confirmation would rely on high-resolution crystallographic data.
Q & A
Q. What statistical methods resolve contradictions in crystallographic vs. computational conformational predictions?
Q. How to optimize HPLC methods for separating Z/E isomers and synthetic impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
